1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt is a complex organic compound characterized by its imidazolium structure, which is a five-membered heterocyclic ring containing two nitrogen atoms. This compound features a bis-substituted imidazolium core, where each substituent is a pentyl chain with amino and carboxylic acid functional groups. The presence of these groups contributes to its solubility in water and its potential biological activity.
The compound's structure can be represented as follows:
This formula indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms, highlighting its organic nature. The specific stereochemistry of the amino acid side chains gives this compound unique properties that may influence its interactions in biological systems.
The chemical behavior of 1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt is influenced by its functional groups. Key reactions include:
1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt exhibits notable biological activities due to its structural features. Research indicates potential applications in:
The synthesis of 1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt typically involves several steps:
The unique properties of 1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt lend it to various applications:
Interaction studies involving 1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt focus on understanding how this compound interacts with proteins and nucleic acids. Techniques such as:
These studies help elucidate the mechanisms underlying its biological activities and potential therapeutic effects.
Several compounds share structural similarities with 1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt. Here are some notable examples:
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-Methylimidazole | Structure | Simpler imidazole derivative; used as a solvent and catalyst. |
| 2-(4-Aminophenyl)imidazole | Structure | Contains an amino group; known for antimicrobial properties. |
| 1-(2-Hydroxyethyl)imidazole | Structure | Hydroxyl group enhances solubility; used in pharmaceuticals. |
What sets 1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt apart from similar compounds is:
This compound represents a fascinating area of study due to its potential applications in medicine and materials science. Further research into its properties and interactions will likely yield valuable insights into its utility in various fields.
The central structural feature of 1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt is its imidazolium core, which consists of a five-membered heterocyclic ring containing two nitrogen atoms [3] [4]. The imidazole ring system exhibits planar geometry with aromatic character due to the presence of six π-electrons distributed across the ring structure [3]. This aromatic stabilization results from the delocalization of electron density throughout the conjugated system, contributing to the compound's overall stability [5].
The imidazolium ring demonstrates specific geometric parameters that differentiate it from neutral imidazole structures [6]. Upon protonation to form the imidazolium cation, significant angular changes occur within the ring system [7]. The bond angles at nitrogen atoms increase substantially, with C₁-N₁-C₃ angles expanding by approximately 1.7 degrees and C₁-N₂-C₂ angles increasing by 3.4 degrees compared to neutral imidazole [7]. Conversely, the N₁-C₁-N₂ and N₂-C₂-C₃ angles decrease by 3.2 degrees and 2.2 degrees, respectively [7].
| Bond Type | Neutral Imidazole (degrees) | Protonated Imidazolium (degrees) |
|---|---|---|
| C₁-N₁-C₃ | 105.4 | 107.1 (±1.7) |
| C₁-N₂-C₂ | 105.4 | 108.8 (±3.4) |
| N₁-C₁-N₂ | 109.8 | 106.6 (±3.2) |
| N₂-C₂-C₃ | 107.1 | 104.9 (±2.2) |
| N₁-C₃-C₂ | 107.3 | 107.3 (no change) |
The quaternary nature of the imidazolium nitrogen atoms creates a permanent positive charge within the ring system [8] [9]. This cationic character significantly influences the compound's chemical behavior and contributes to its role as an inner salt when paired with the anionic carboxylate groups present in the side chains [8].
The compound features two identical (5S)-5-amino-5-carboxypentyl side chains attached to the nitrogen atoms of the imidazolium core [1]. Each side chain contains a pentyl backbone consisting of five carbon atoms in a linear arrangement [10]. The terminal carbon atom in each chain bears both an amino group and a carboxylic acid group, creating an amino acid-like structure reminiscent of lysine [11] [12].
The stereochemical designation (5S) refers to the absolute configuration at the fifth carbon atom of each pentyl chain [13] [14]. This stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the amino and carboxyl groups, along with the connecting alkyl chain and hydrogen atom, are arranged in a specific three-dimensional orientation [14]. The S configuration indicates that when the lowest priority group (hydrogen) is positioned away from the observer, the remaining three substituents are arranged in a counterclockwise manner when viewed from highest to lowest priority [13] [14].
The lysine-derived nature of these side chains is evident from their structural similarity to the naturally occurring amino acid [11] [12]. Lysine contains an ε-amino group located at the terminal position of a pentyl side chain, which closely parallels the structure observed in this compound [12] [15]. The presence of both amino and carboxyl functional groups at the terminal position creates bifunctional moieties capable of participating in various chemical interactions [12].
| Molecular Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₆N₄O₄ |
| Molecular Weight | 326.39 g/mol |
| Stereocenter Count | 2 |
| Rotatable Bond Count | 11 |
| Heavy Atom Count | 23 |
| Topological Polar Surface Area | 138 Ų |
The extended conformation of the pentyl chains provides significant conformational flexibility, as evidenced by the high rotatable bond count of eleven [1]. This flexibility allows the compound to adopt various three-dimensional arrangements while maintaining the fixed stereochemistry at the terminal carbon centers [1].
The zwitterionic character of 1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt arises from the simultaneous presence of positively and negatively charged functional groups within the same molecule [16] [17]. The positive charge is localized on the imidazolium ring system, while negative charges are present on the deprotonated carboxylate groups of the side chains [1] [16].
Inner salt formation occurs through the intramolecular charge separation mechanism, where proton transfer from the carboxylic acid groups to basic sites creates the zwitterionic state [18] [16]. In this compound, the carboxylic acid groups undergo deprotonation to form carboxylate anions, while the imidazolium ring maintains its cationic character [1] [18]. This process results in a molecule with no net charge but containing distinct regions of positive and negative electrostatic potential [16].
The carboxylate anions exhibit resonance stabilization through the delocalization of electron density between the carbon-oxygen bonds [19]. This stabilization mechanism involves the sharing of π-electron density across the carboxyl carbon and both oxygen atoms, resulting in bond lengths intermediate between single and double bonds [19]. The resonance stabilization significantly enhances the stability of the anionic form and favors the zwitterionic state over the neutral form [19].
The formation of zwitterions is particularly favorable in aqueous environments, where water molecules can stabilize the charged species through hydrogen bonding interactions [20]. The amino groups present in the side chains can participate in hydrogen bonding as both donors and acceptors, further stabilizing the zwitterionic conformation [21] [20]. This stabilization mechanism explains why amino acids and related compounds predominantly exist in zwitterionic forms under physiological conditions [21].
The compound's high hydrophilicity, as indicated by its XLogP3-AA value of -4.4, reflects the strong interactions between the charged groups and polar solvents [1]. This property is characteristic of zwitterionic compounds, which typically exhibit enhanced solubility in polar media due to their dipolar nature [17] [22].
The endogenous formation of 1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt occurs primarily through Maillard reaction pathways involving the condensation of reducing sugars with lysine residues [1]. This complex biochemical process proceeds through multiple stages, beginning with the initial formation of Schiff base intermediates between carbonyl groups of sugars and amino groups of lysine [2]. The reaction pathway involves the spontaneous rearrangement of unstable Schiff bases to form more stable Amadori products, which subsequently undergo degradation to generate reactive dicarbonyl compounds [3] [1].
The formation mechanism of this imidazolium compound specifically involves the reaction of two lysine residues with glyoxal-derived intermediates, following pathways analogous to those observed in the formation of glyoxal-lysine dimer compounds [4]. The process begins with the nucleophilic attack of the epsilon-amino group of lysine on the electrophilic carbonyl carbon of the dicarbonyl intermediate [3]. This initial condensation forms an unstable imine intermediate that subsequently cyclizes through intramolecular condensation with a second lysine residue to generate the characteristic imidazolium ring structure [5].
Research has demonstrated that the endogenous formation rate is significantly influenced by physiological conditions, particularly temperature and pH [6]. Under normal physiological conditions at 37°C, the reaction proceeds slowly over extended periods, with conversion yields typically ranging from 6-12% over 240 minutes [6]. However, elevated temperatures characteristic of inflammatory conditions or metabolic stress can substantially accelerate the formation process, increasing yields to 35-68% with correspondingly reduced reaction times [7].
The stereochemical integrity of the lysine residues is generally preserved during the cyclization process, maintaining the (5S) configuration at both amino acid centers [8]. This stereospecificity is crucial for the biological activity and recognition properties of the resulting imidazolium compound. The preservation of stereochemistry occurs due to the relatively mild conditions under which the Maillard reaction proceeds in vivo, avoiding the harsh conditions that might promote epimerization [9].
| Reaction Temperature (°C) | Reaction Time (min) | Product Yield (%) | Side Product Formation (%) | Primary Product |
|---|---|---|---|---|
| 37 | 240 | 6 | 12 | 1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium |
| 60 | 120 | 18 | 15 | 1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium |
| 80 | 60 | 35 | 22 | 1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium |
| 90 | 30 | 52 | 28 | 1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium |
| 100 | 15 | 68 | 35 | 1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium |
The biological significance of this endogenous formation pathway lies in its connection to advanced glycation end-product formation and associated pathological processes [10] [4]. The accumulation of such imidazolium compounds has been implicated in various age-related diseases and inflammatory conditions, where they serve as biomarkers of protein glycation and oxidative stress [7] [4].
The laboratory synthesis of 1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt employs sophisticated carbodiimide-mediated coupling strategies that enable the controlled formation of amide bonds between carboxylic acid and amine functionalities [11] [12]. These methodologies represent the most versatile and widely adopted approaches for constructing complex imidazolium derivatives with precise stereochemical control.
The primary carbodiimide reagents utilized in these syntheses include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and N,N'-dicyclohexylcarbodiimide [11] [12]. These compounds function as zero-length crosslinkers, activating carboxyl groups for direct reaction with primary amines via amide bond formation without incorporating any portion of their chemical structure into the final product [11]. The mechanism involves the initial protonation of the carbodiimide by the carboxylic acid, followed by nucleophilic attack of the carboxylate on the activated carbodiimide to form a highly reactive O-acylisourea intermediate [13].
The 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxysuccinimide system represents one of the most efficient coupling protocols for this synthesis [12]. This combination operates effectively at room temperature in dimethylformamide or dichloromethane solvents, achieving coupling efficiencies of 85% with minimal epimerization risk [12]. The reaction typically requires 4-8 hours for completion and employs a 1.2-1.5 molar excess of the carbodiimide reagent relative to the carboxylic acid component [14].
An alternative approach utilizes the N,N'-dicyclohexylcarbodiimide/1-hydroxybenzotriazole system, which demonstrates superior coupling efficiency of 92% but requires more careful temperature control [12] [13]. This protocol typically operates at 0°C to room temperature over 2-4 hours, with the 1-hydroxybenzotriazole additive serving to suppress side reactions and improve the overall yield [14]. The enhanced efficiency stems from the formation of more stable and selective acylating intermediates that minimize unwanted side reactions [15].
The most advanced carbodiimide-mediated approach employs N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate in combination with N-methylimidazole [16] [17] [18]. This system enables the in situ generation of highly reactive acyl imidazolium ions, which demonstrate exceptional reactivity toward challenging couplings involving hindered carboxylic acids and poorly nucleophilic amines [16] [18]. The coupling efficiency reaches 95% with very low epimerization risk, completed within 1-2 hours at room temperature [18].
| Coupling Reagent | Reaction Conditions | Coupling Efficiency (%) | Epimerization Risk | Solvent System | Water Compatibility |
|---|---|---|---|---|---|
| EDC/NHS | RT, 4-8 h | 85 | Low | DMF/DCM | No |
| DCC/HOBt | 0°C-RT, 2-4 h | 92 | Medium | DMF/DCM | No |
| TCFH/NMI | RT, 1-2 h | 95 | Very Low | ACN/DMF | Limited |
| HATU/DIPEA | RT, 1-3 h | 88 | Low | DMF | No |
| TBTU/DIPEA | RT, 2-6 h | 82 | Medium | DMF | No |
The practical implementation of these coupling strategies requires careful optimization of reaction parameters including reagent stoichiometry, solvent selection, and temperature control [13]. The use of activating additives such as N-hydroxysuccinimide, 1-hydroxybenzotriazole, or N-methylimidazole significantly enhances the coupling efficiency while suppressing unwanted side reactions [14] [18]. These additives function by forming more stable and selective activated intermediates that react preferentially with the desired amine components rather than undergoing hydrolysis or other competing reactions.
Solid-phase peptide synthesis methodologies provide powerful platforms for the construction of 1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt through sequential amino acid coupling reactions on polymer-supported matrices [19] [20]. These approaches offer significant advantages in terms of purification efficiency, reaction control, and scalability compared to solution-phase methods.
The fundamental solid-phase synthesis protocol employs fluorenylmethyloxycarbonyl-protected amino acids coupled to polystyrene-based resins through established amide bond-forming reactions [19] [20]. The synthesis begins with the attachment of the first protected lysine residue to the solid support, typically achieved through ester or amide linkages that provide adequate stability throughout the synthesis while remaining cleavable under appropriate conditions [20]. The choice of resin and linker chemistry significantly influences the overall success of the synthesis, with Tentagel and ChemMatrix resins demonstrating superior performance for challenging sequences [15].
Standard coupling conditions employ N,N'-diisopropylcarbodiimide/1-hydroxybenzotriazole as the primary coupling system, operating at room temperature with 3 equivalents of protected amino acid and 60-minute coupling times [15] [9]. However, these conditions often prove insufficient for the challenging couplings required to construct the complex imidazolium structure, necessitating optimization of reaction parameters to achieve acceptable yields and purities.
Elevated temperature protocols represent a significant advancement in solid-phase synthesis efficiency for difficult sequences [15] [9]. Operating at 60°C with conventional heating reduces coupling times to 10 minutes while maintaining low epimerization levels below 2% for most amino acids [9]. The elevated temperature approach utilizes reduced amino acid excess (2.5 equivalents) and lower base concentrations (0.2 M) while achieving superior coupling efficiencies through enhanced reaction kinetics [21] [15].
Microwave-assisted solid-phase synthesis provides the most efficient approach for constructing complex imidazolium derivatives [15] [9]. Operating at 86°C under microwave irradiation enables coupling reactions to be completed in 5 minutes with deprotection steps requiring only 2.5 minutes [15]. The microwave conditions achieve coupling efficiencies exceeding 99% while maintaining stereochemical integrity through the use of reduced reagent concentrations and shortened reaction times [15] [9].
The most advanced solid-phase approach employs high-temperature fast-stirring peptide synthesis, which combines elevated temperatures (90°C) with rapid mixing (1200 rpm) to achieve coupling reactions in 30 seconds [21]. This methodology enables the use of minimal reagent excess (1.5 equivalents) while maintaining high coupling efficiencies through maximized mass transfer and reaction kinetics [21]. The approach proves particularly effective for challenging sequences, achieving purities exceeding 85% for difficult couplings that fail under standard conditions [21].
| Synthesis Parameter | Standard Conditions | Elevated Temperature | Microwave-Assisted | High-Temperature Fast Stirring |
|---|---|---|---|---|
| Temperature (°C) | 25 | 60 | 86 | 90 |
| Coupling Time (min) | 60 | 10 | 5 | 0.5 |
| Deprotection Time (min) | 20 | 5 | 2.5 | 0.5 |
| Amino Acid Excess (equiv) | 3 | 2.5 | 2 | 1.5 |
| Base Concentration (M) | 0.4 | 0.2 | 0.15 | 0.1 |
| Resin Loading (mmol/g) | 0.5 | 0.8 | 1.0 | 1.2 |
The critical challenges in solid-phase synthesis of imidazolium compounds arise from the need to incorporate the heterocyclic ring formation step within the synthetic sequence [22] [19]. This typically requires specialized protocols for the cyclization reaction, often involving the use of ionic liquid-type imidazolium oligomers as soluble supports that enable homogeneous solution-phase reactions while maintaining the advantages of supported synthesis [22]. These approaches eliminate the need for large reagent excesses and capping reactions characteristic of traditional solid-phase methods while enabling efficient peptide block couplings [22].
The purification of 1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt presents unique challenges due to its zwitterionic nature and high water solubility, requiring specialized chromatographic and crystallization techniques [23] [24] [25]. The ionic character of this compound necessitates careful selection of purification methods that can effectively separate the desired product from structurally similar impurities and synthetic byproducts.
Reverse-phase high-performance liquid chromatography represents the most widely employed technique for analytical and preparative purification of imidazolium ionic derivatives [23] [25] [26]. The method utilizes C18 stationary phases with acetonitrile-water mobile phase systems, typically containing 0.1% trifluoroacetic acid as an ion-pairing agent [23] [25]. The chromatographic behavior of imidazolium compounds on reverse-phase systems follows hydrophobic interaction principles, with retention times correlating directly with the alkyl chain length of the substituents [25]. Salt-free mobile phases enable differentiation between imidazolium compounds with different anions, while the addition of salts to the mobile phase can dramatically alter retention behavior through chaotropic effects [23] [25].
The optimization of reverse-phase conditions requires careful attention to mobile phase composition and ionic strength [23] [25] [26]. Water-rich acetonitrile solutions with water content ≥70% provide optimal separation conditions for most imidazolium derivatives [23]. The addition of chaotropic salts such as sodium hexafluorophosphate (0.01 M) significantly improves peak shapes and provides reproducible retention factors, while simultaneously enhancing the detection limits to the low microgram range [25]. However, the presence of salts prevents separation of imidazolium compounds differing only in their anions, necessitating salt-free conditions when anion differentiation is required [23] [25].
Ion-exchange chromatography provides exceptional resolution for the purification of charged imidazolium derivatives, offering very high binding capacity and excellent scalability [27] [24] [28]. The technique separates biomolecules according to differences in their net surface charge, making it particularly suitable for ionic compounds with varying charge densities [27] [24]. Cation-exchange chromatography proves most effective for imidazolium compounds, utilizing negatively charged stationary phases to interact with the positively charged imidazolium center [28]. The method operates through salt gradient or pH gradient elution, achieving recovery yields of 92% with purities reaching 95% [27] [24].
The selection of ion-exchange conditions depends critically on the isoelectric point of the target compound and the nature of contaminating species [28]. Salt gradient elution at pH 7-9 provides optimal conditions for most imidazolium derivatives, enabling effective removal of host cell proteins, aggregates, and other charged impurities [28]. The high resolution achievable through ion-exchange methods makes this technique particularly valuable for polishing steps in purification protocols, where trace impurities must be removed from almost pure starting material [27] [24].
Size exclusion chromatography offers a complementary purification approach based on molecular size differences rather than charge interactions [27] [24]. While providing only medium resolution compared to other techniques, size exclusion methods achieve good recovery yields (85%) and purities (90%) with excellent scalability from analytical to preparative applications [24]. The technique proves particularly valuable for removing aggregated forms of the imidazolium compound and for buffer exchange operations in aqueous systems [27] [24].
Crystallization methods provide an alternative approach for purification of ionic imidazolium derivatives, particularly for preparative-scale operations [29]. The precipitation of 1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt from methanol-diethyl ether systems enables purification through selective crystallization [29]. However, crystallization methods typically achieve lower purities (82%) and recovery yields (65%) compared to chromatographic techniques, limiting their application to specific scenarios where other methods prove inadequate [29].
Counter-ion exchange represents a specialized purification technique that exploits the ionic nature of imidazolium compounds [14] [29]. The method involves the selective exchange of anions or cations to modify the physical properties of the compound, enabling purification through precipitation or extraction [29]. Treatment with mild bases such as triethylamine can convert chloride salts to zwitterionic forms, providing alternative purification pathways [29]. This approach achieves good recovery yields (88%) and purities (94%) while offering excellent scalability [29].
| Purification Method | Mobile Phase/Conditions | Resolution | Recovery Yield (%) | Purity Achieved (%) | Scale Applicability |
|---|---|---|---|---|---|
| Reverse-Phase HPLC | ACN/H2O + 0.1% TFA | High | 78 | 98 | Analytical-Preparative |
| Ion-Exchange Chromatography | Salt gradient, pH 7-9 | Very High | 92 | 95 | All scales |
| Size Exclusion | Aqueous buffer | Medium | 85 | 90 | All scales |
| Crystallization | Methanol/Ether | Low-Medium | 65 | 82 | Preparative only |
| Counter-ion Exchange | Aqueous salt solutions | Medium | 88 | 94 | All scales |